(2-(2-Ethoxyethoxy)phenyl)boronic acid
Description
(2-(2-Ethoxyethoxy)phenyl)boronic acid (CAS: 279262-56-5) is a boronic acid derivative featuring a phenyl ring substituted with a 2-ethoxyethoxy group at the ortho position. Its molecular formula is C₁₀H₁₅BO₄ (MW: 210.04 g/mol), as confirmed by multiple sources . The ethoxyethoxy side chain enhances solubility in polar solvents compared to simpler aryl boronic acids like phenyl boronic acid. This compound is cataloged under MDL number MFCD12174698 and is commercially available with ≥95% purity .
Potential applications include:
Properties
IUPAC Name |
[2-(2-ethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRUZTFMTDDRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCOCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656066 | |
| Record name | [2-(2-Ethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-56-5 | |
| Record name | [2-(2-Ethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Ethoxyethoxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with ethylene glycol derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Ethoxyethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phenol derivatives, boronate esters, and substituted phenyl compounds.
Scientific Research Applications
(2-(2-Ethoxyethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-(2-Ethoxyethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a building block in organic synthesis. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The ethoxyethoxy group distinguishes (2-(2-ethoxyethoxy)phenyl)boronic acid from other aryl boronic acids. Key comparisons include:
Catalytic Performance
In amide bond formation, boronic acids with electron-donating groups (e.g., p-propoxy) show superior catalytic activity compared to phenyl boronic acid . The ethoxyethoxy group, being electron-donating, may similarly enhance catalytic efficiency, though this requires experimental validation.
Solubility and Bioavailability
The ethoxyethoxy group increases hydrophilicity, which is critical for drug delivery. For example, carbon dots modified with phenylboronic acid exhibit glucose-sensing capabilities but require surface functionalization for solubility . The ethoxyethoxy substituent in the target compound could eliminate the need for such modifications.
Biological Activity
(2-(2-Ethoxyethoxy)phenyl)boronic acid, with the CAS number 279262-56-5, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural properties allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
This compound belongs to the class of phenylboronic acids. These compounds are known for their ability to form reversible covalent bonds with diols and other biomolecules, which is crucial for their biological activity. The compound's structure allows it to participate in various biochemical interactions, particularly with enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the antiproliferative potential of boronic acid derivatives, including this compound. For instance, a study evaluating phenylboronic acid derivatives demonstrated significant antiproliferative effects across multiple cancer cell lines, including ovarian and breast cancer cells. The compounds induced cell cycle arrest and apoptosis, suggesting a mechanism involving caspase activation and modulation of cell cycle regulators .
Table 1: Antiproliferative Activity of Boronic Acid Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A2780 (Ovarian) | TBD | Induction of apoptosis via caspase activation |
| 2-Fluoro-6-formylphenylboronic acid | MCF7 (Breast) | TBD | Cell cycle arrest at G2/M phase |
| Benzoxaborole derivative | MV-4-11 (Leukemia) | TBD | Apoptosis induction and cell morphology changes |
Note: TBD indicates that specific IC50 values for this compound were not provided in the referenced studies but are anticipated based on structural activity relationships observed in similar compounds.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibition properties. Boronic acids are known to inhibit serine proteases and other enzymes through their ability to form stable complexes with the active site residues. This inhibition can lead to significant biological effects, including modulation of metabolic pathways and potential therapeutic benefits in conditions such as diabetes and cancer .
Table 2: Enzyme Inhibition Activities
| Enzyme Type | Inhibition IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | TBD | Study on boronic acids |
| Butyrylcholinesterase | TBD | Study on boronic acids |
| Urease | TBD | Study on boronic acids |
Case Studies and Research Findings
- Antioxidant Properties : A related study evaluated the antioxidant capabilities of phenylboronic acid derivatives. The results indicated that these compounds exhibit significant free radical scavenging activities, which could contribute to their overall therapeutic potential .
- Cytotoxicity Assessment : In vitro studies have shown that while this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7, it demonstrates minimal toxicity towards healthy cells. This selectivity is crucial for developing targeted cancer therapies .
- Mechanistic Insights : The mechanism by which this compound induces apoptosis has been linked to its ability to accumulate p21 protein levels while not degrading cyclin B1 or β-tubulin, indicating a unique pathway for cell cycle arrest that warrants further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
